molecular formula C20H23ClFN3O3S B2755217 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 897613-15-9

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2755217
CAS No.: 897613-15-9
M. Wt: 439.93
InChI Key: FUEQSWIQLVTGGI-UHFFFAOYSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This chemical features a molecular architecture that combines a 3-chlorophenylpiperazine moiety, a sulfonyl ethyl linker, and a 4-fluorophenylacetamide group. Piperazine derivatives are extensively investigated for their broad pharmacological potential, including as ligands for central nervous system (CNS) targets . The specific structural motif of an acetamide linked to an arylpiperazine is a recognized framework in the development of bioactive molecules, particularly those targeting neurological and psychiatric conditions . This compound is primarily valued by researchers for its potential application in hit-to-lead optimization campaigns. The 4-fluorophenylacetamide group, connected via a sulfonyl-ethyl bridge to the 3-chlorophenylpiperazine, presents a distinct electronic and steric profile compared to other analogs, such as those with a meta-tolyl group . This makes it a critical tool for establishing Structure-Activity Relationships (SAR), helping scientists understand how subtle changes in molecular structure affect binding affinity and selectivity at biological targets like dopamine and serotonin receptors . Research into similar compounds has shown promise in areas such as antipsychotic and anticonvulsant agent development, though the specific biological profile of this compound requires empirical determination. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-17-2-1-3-19(15-17)24-9-11-25(12-10-24)29(27,28)13-8-23-20(26)14-16-4-6-18(22)7-5-16/h1-7,15H,8-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEQSWIQLVTGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C22H28ClN3O3S
  • Molecular Weight : 450.0 g/mol
  • CAS Number : 897613-23-9

The compound primarily acts as a kinase inhibitor , influencing several signaling pathways critical in cancer progression and neurological functions. Its structure allows it to interact with various targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : It has been shown to inhibit EGFR with an IC50 in the sub-micromolar range, which is significant for treating cancers associated with EGFR mutations .
  • PARP1 Inhibition : Similar compounds have demonstrated the ability to inhibit PARP1 activity, crucial for DNA repair mechanisms in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated that compounds similar to this compound exhibited:

  • IC50 Values : Ranging from 10 µM to 50 µM against human breast cancer cells, comparable to established chemotherapeutics like Olaparib .

Neurological Effects

Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors. The compound's piperazine moiety is particularly relevant for modulating serotonin and dopamine pathways, which are crucial in managing conditions such as depression and anxiety.

Study on Cancer Cell Lines

A study evaluated the effects of this compound on breast cancer cells. The results indicated:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanistic Insights : Flow cytometry analysis suggested that the compound induced apoptosis through caspase activation pathways.

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar compounds:

  • Behavioral Tests : In rodent models, administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors.
  • Biochemical Analysis : Elevated levels of serotonin were noted, suggesting a potential mechanism for its anxiolytic effects.

Summary of Findings

Biological ActivityObservationsReferences
Anticancer EfficacyIC50 values between 10 µM - 50 µM
PARP1 InhibitionSignificant inhibition observed
Neurological EffectsIncreased serotonin levels; reduced anxiety

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is C20H23ClF2N3O3SC_{20}H_{23}ClF_2N_3O_3S, with a molecular weight of 439.9 g/mol. The compound features a piperazine ring, a sulfonyl group, and a difluorobenzamide moiety, which contribute to its unique chemical and biological properties.

Interaction with Dopamine Receptors
Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors, particularly the D4 receptor. Compounds with similar structures have shown high affinity for these receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .

Antitumor Activity
this compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity against various cancer cell lines. The compound's ability to inhibit cell proliferation may be linked to its interaction with specific signaling pathways involved in tumor growth .

Synthesis and Preparation

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Piperazine Derivative : The initial step involves synthesizing 4-(3-chlorophenyl)piperazine.
  • Sulfonylation : The piperazine derivative is then sulfonylated using a sulfonyl chloride under basic conditions to introduce the sulfonyl group.
  • Coupling with Acetamide : Finally, the sulfonylated piperazine is coupled with 2-(4-fluorophenyl)acetamide using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Case Study 1: Neuropharmacological Effects

A study exploring the neuropharmacological effects of similar compounds highlighted their potential in modulating dopamine receptor activity, suggesting that this compound could be developed as a therapeutic agent for psychiatric disorders.

Case Study 2: Anticancer Properties

In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For instance, compounds structurally related to this compound demonstrated significant growth inhibition rates against human tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several piperazine-sulfonamide and acetamide derivatives. Below is a comparative analysis:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Activity/Application
Target Compound 3-Cl-phenylpiperazine, sulfonylethyl bridge, 4-F-phenylacetamide ~465.9 (calculated) Not reported Hypothesized CNS/anti-inflammatory
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Me-phenylsulfonyl, 4-F-phenylacetamide 426.96 Not reported MMP inhibition (potential)
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives Varied aryl substituents (Cl, CF₃, di-Cl) on phenylacetamide 350–450 132–230 Anticonvulsant
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-F-phenylpiperazine, thiazole-linked acetamide 410.51 269–270 Anti-inflammatory (MMP inhibition)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloronitrophenyl, methylsulfonyl 292.73 Not reported Synthetic intermediate

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group on the piperazine ring in the target compound may enhance receptor binding specificity compared to 4-substituted analogs (e.g., 4-F or 4-Cl in ).
  • Fluorine Role : The 4-fluorophenyl group in the acetamide moiety is a recurring feature in bioactive molecules, contributing to metabolic resistance and membrane permeability .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

Compounds like N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide () exhibit anticonvulsant properties in rodent models. Their efficacy correlates with electron-withdrawing substituents (e.g., Cl, CF₃) on the phenylacetamide, suggesting the target compound’s 4-fluorophenyl group may offer similar benefits .

Enzyme Inhibition

Thiazole-linked piperazine-acetamide derivatives () inhibit matrix metalloproteinases (MMPs), critical in inflammation. The target compound’s sulfonylethyl linker may enhance MMP binding compared to methylene or ether linkers .

Physicochemical Data
  • Melting Points : Analogs with sulfonamide groups (e.g., ) show higher melting points (132–230°C) due to hydrogen bonding, suggesting the target compound may exhibit similar thermal stability.
  • Solubility: Sulfonamide and fluorine substituents likely improve aqueous solubility over non-polar analogs .

Q & A

What are the common synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Reacting piperazine derivatives with 3-chlorophenyl sulfonyl chloride to form the sulfonyl-piperazine intermediate .

Condensation : Coupling the intermediate with 4-fluorophenylacetic acid derivatives via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Employ column chromatography or recrystallization to isolate the product.
Key monitoring techniques include thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy for structural validation .

How is the compound characterized post-synthesis to confirm structural integrity?

Level: Basic
Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–7.5 ppm for fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z ≈ 465.0 g/mol for related analogs) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.74 Å in chlorophenyl groups) .

What in vitro models are suitable for screening its biological activity?

Level: Basic
Methodological Answer:

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to its piperazine-sulfonyl pharmacophore .

How can contradictory data between in vitro and in vivo efficacy studies be resolved?

Level: Advanced
Methodological Answer:
Contradictions may arise due to pharmacokinetic variability or off-target effects. Strategies include:

  • Metabolic profiling : Use LC-MS to identify active metabolites in vivo .
  • Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
  • In silico modeling : Predict bioavailability and target engagement using QSAR or molecular docking .

What crystallographic techniques elucidate its 3D structure and intermolecular interactions?

Level: Advanced
Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., S=O bonds ~1.43 Å in sulfonyl groups) and torsion angles (e.g., nitro group twist ~16° from aromatic planes) .
  • Cambridge Structural Database (CSD) analysis : Compare packing motifs (e.g., centrosymmetric C–H···O interactions) with analogs .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking in fluorophenyl groups) .

What strategies optimize synthesis yield and scalability?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Statistically optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to maximize yield .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions during sulfonation steps .
  • Chemoselective protection : Temporarily block reactive sites (e.g., amine groups) to improve regioselectivity .

How do structural modifications (e.g., substituents) influence its pharmacological profile?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR) studies :
    • Chlorophenyl vs. fluorophenyl : Chlorine enhances lipophilicity (logP ↑), improving membrane permeability .
    • Piperazine substitution : Nitro or methyl groups on piperazine alter receptor binding (e.g., σ-receptor affinity) .
  • Synthetic analogs : Compare bioactivity of derivatives (e.g., replacing acetamide with sulfonamide) to identify critical pharmacophores .

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